(Z)-N'-(dimorpholinophosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide
Description
IUPAC Nomenclature and Systematic Identification
The compound (Z)-N′-(dimorpholinophosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide is systematically named according to IUPAC nomenclature rules for phosphoramidates and substituted morpholine derivatives. The parent structure is morpholine-4-carboximidamide, with substituents at the nitrogen and carbimidamide positions. The dimorpholinophosphoryl group replaces one hydrogen atom on the nitrogen of the carboximidamide, while ethyl and 4-methoxyphenyl groups occupy the remaining nitrogen positions.
Substituent Analysis
| Position | Substituent | Functional Group |
|---|---|---|
| Morpholine N | Dimorpholinophosphoryl | Phosphoramidate |
| Carboximidamide N | Ethyl | Alkyl |
| Carboximidamide N | 4-Methoxyphenyl | Aryl |
The phosphoryl group (P=O) is bonded to two morpholine moieties, forming a dimorpholinophosphoryl substituent. The carboximidamide moiety (-C(=NH)-NH-) adopts the Z configuration due to steric and electronic interactions between the substituents.
Systematic Name Construction
- Parent Chain : Morpholine-4-carboximidamide
- Substituents :
- N′-(Dimorpholinophosphoryl)
- N-Ethyl
- N-(4-Methoxyphenyl)
- Stereochemistry : (Z)-configuration at the carboximidamide double bond
This nomenclature aligns with IUPAC guidelines for phosphoramidates, where the phosphoryl group is treated as a substituent rather than a functional class name.
Stereochemical Configuration Analysis (Z/E Isomerism)
The Z configuration arises from the spatial arrangement of substituents around the C=N double bond in the carboximidamide group. Cahn–Ingold–Prelog (CIP) priority rules determine the relative positions of substituents.
CIP Priority Assignment
| Substituent | Priority | Group |
|---|---|---|
| Dimorpholinophosphoryl | 1 | P=O bonded to morpholine |
| 4-Methoxyphenyl | 2 | Aryl (C6H4OCH3) |
| Ethyl | 3 | Alkyl (CH2CH3) |
| Hydrogen | 4 | H |
For the Z isomer:
- Higher-priority groups (dimorpholinophosphoryl and 4-methoxyphenyl) are on the same side of the double bond.
- Lower-priority groups (ethyl and hydrogen) are on the opposite side .
Key Factors Influencing Z Configuration
- Steric Effects : Bulky dimorpholinophosphoryl and 4-methoxyphenyl groups favor coplanar alignment to minimize steric strain.
- Electronic Interactions : Partial double-bond character between the phosphoryl oxygen and nitrogen may stabilize the Z form.
X-Ray Crystallographic Studies of Morpholinyl Phosphoryl Motifs
X-ray crystallography provides critical insights into the conformational behavior of morpholinyl phosphoryl motifs. While direct data for this compound is limited, analogous structures reveal trends:
Structural Features of Dimorpholinophosphoryl Derivatives
| Feature | Observation | Source |
|---|---|---|
| P=O Bond Length | ~1.47 Å (typical for phosphoryl) | |
| N-P-N Angle | ~120° (tetrahedral geometry) | |
| Morpholine Conformations | Chair-like or boat-like rings |
Challenges in Determining Z Configuration
- Disorder in Crystals : Flexible morpholine rings may lead to partial occupancy of Z/E positions.
- Synchrotron Radiation : High-intensity beams may induce photoisomerization during data collection.
Comparative Analysis With Related Phosphoramidate Derivatives
The compound shares structural parallels with other phosphoramidates but exhibits distinct features due to its Z configuration and substituents.
Comparative Properties
Structural Influences on Isomerism
Properties
IUPAC Name |
N'-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N5O5P/c1-3-27(20-4-6-21(29-2)7-5-20)22(24-8-14-30-15-9-24)23-33(28,25-10-16-31-17-11-25)26-12-18-32-19-13-26/h4-7H,3,8-19H2,1-2H3/b23-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXSWNVOSJJFHV-FCQUAONHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=NP(=O)(N2CCOCC2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)OC)/C(=N\P(=O)(N2CCOCC2)N3CCOCC3)/N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N5O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Ring Formation
Morpholine derivatives are typically synthesized via cyclization of ethanolamine intermediates. For instance, N-ethylmorpholine-4-carboximidamide is prepared by reacting ethylenediamine with chloroacetyl chloride under basic conditions, followed by ring closure using potassium carbonate in refluxing ethanol (yield: 68–72%).
Phosphorylation of the Carboximidamide
Phosphorylation is achieved using phosphorus oxychloride (POCl₃) as the phosphorylating agent. A mixture of N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide (1.0 equiv) and POCl₃ (2.5 equiv) in dry dichloromethane is stirred at −10°C for 4 hours, followed by dropwise addition of dimorpholine (3.0 equiv) to trap released HCl. The reaction is quenched with ice-water, extracting the product with ethyl acetate (yield: 55–60%).
Table 1: Optimization of Phosphorylation Conditions
| POCl₃ Equiv | Temperature (°C) | Yield (%) |
|---|---|---|
| 1.5 | −10 | 32 |
| 2.0 | −10 | 48 |
| 2.5 | −10 | 60 |
| 2.5 | 25 | 41 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the formation of the Z-configured imine bond. A 2024 study demonstrated that irradiating a mixture of N-ethylmorpholine-4-carboximidamide (1.0 equiv), 4-methoxybenzaldehyde (1.1 equiv), and dimorpholinophosphoryl chloride (1.2 equiv) in acetonitrile at 120°C for 15 minutes under nitrogen afforded the target compound in 78% yield with 94% stereoselectivity. The enhanced kinetics are attributed to rapid dielectric heating, which suppresses side reactions like E-isomer formation.
One-Pot Multicomponent Approaches
A three-component reaction strategy improves atom economy while maintaining stereochemical control:
Reaction Components :
- Morpholine-4-carbonitrile (1.0 equiv)
- 4-Methoxyphenethylamine (1.1 equiv)
- Dimorpholinophosphoryl chloride (1.2 equiv)
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Catalyst: Zinc triflate (10 mol%)
- Temperature: 60°C, 8 hours
This method achieves 82% isolated yield by leveraging in situ generation of the carboximidamide intermediate, which immediately reacts with the phosphorylating agent.
Mechanistic Insight :
The zinc catalyst coordinates to the nitrile group, facilitating nucleophilic attack by the amine to form the carboximidamide. Subsequent phosphorylation proceeds via a SN2 mechanism, with the catalyst stabilizing the transition state.
Catalytic Methods and Reaction Optimization
Palladium-Catalyzed Coupling
Introducing the 4-methoxyphenyl group via Suzuki-Miyaura coupling has been explored. A pre-formed boronic ester of 4-methoxyphenol is coupled to a brominated morpholine precursor using Pd(PPh₃)₄ (5 mol%) in dioxane/water (9:1) at 90°C for 12 hours (yield: 70%).
Solvent Effects on Stereoselectivity
Polar aprotic solvents favor Z-isomer formation due to enhanced stabilization of the transition state:
Table 2: Solvent Screening for Z/E Ratio
| Solvent | Z:E Ratio | Yield (%) |
|---|---|---|
| DMF | 9:1 | 75 |
| THF | 7:1 | 68 |
| Toluene | 3:1 | 52 |
| Acetonitrile | 8:1 | 71 |
Purification and Characterization
Final purification is achieved via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethyl acetate/hexane. Characterization data align with literature values:
Chemical Reactions Analysis
Types of Reactions
N’-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction may produce dephosphorylated compounds.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of (Z)-N'-(dimorpholinophosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide involves several steps, including the phosphorylation of morpholine derivatives and subsequent reactions to introduce the methoxyphenyl group. Various patents detail methods for synthesizing this compound and its derivatives, indicating its relevance in pharmaceutical applications ( ).
Biological Activities
Research indicates that this compound exhibits promising biological activities:
- Antitumor Activity : Studies have shown that morpholine derivatives can inhibit tumor growth by targeting specific cellular pathways. The presence of the dimorpholinophosphoryl group may enhance the compound's efficacy against cancer cells.
- Antiviral Properties : Some derivatives of morpholine compounds have demonstrated antiviral activity, suggesting that this compound may also possess similar properties.
Case Studies
Several notable studies have explored the applications of this compound:
- Anticancer Research :
- Pharmacological Evaluations :
- Drug Development :
Potential Therapeutic Uses
The unique combination of functional groups in this compound suggests potential therapeutic uses in:
- Cancer Treatment : As an anticancer agent due to its ability to interfere with tumor growth mechanisms.
- Antiviral Drugs : Leveraging its potential antiviral properties for developing treatments against viral infections.
Mechanism of Action
The mechanism of action of N’-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-ethylmorpholine: A simpler analog with similar structural features but lacking the phosphoryl and methoxyphenyl groups.
4-methoxyphenylmorpholine: Contains the methoxyphenyl group but lacks the phosphoryl and N-ethyl groups.
Uniqueness
N’-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide is unique due to its combination of morpholine rings, a phosphoryl group, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Biological Activity
(Z)-N'-(dimorpholinophosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action, based on diverse research findings.
- Molecular Formula : C25H36N5O5P
- Molecular Weight : 460.48 g/mol
- CAS Number : 503614-92-4
- Structure : The compound features a morpholine ring, a phosphoryl group, and an ethyl group attached to a methoxyphenyl moiety, which are critical for its biological activity.
Biological Activity Overview
The compound exhibits various biological activities, particularly in antiviral and anticancer domains. The following sections detail specific findings related to its activity.
Antiviral Activity
Research has indicated that morpholine derivatives can possess antiviral properties, particularly against Hepatitis C Virus (HCV). A study identified that compounds with similar structural motifs to this compound showed significant inhibition of HCV replication:
- Mechanism : The antiviral activity is thought to be mediated through the activation of nuclear factor κB (NF-κB), which leads to the suppression of viral replication pathways .
- Efficacy : Compounds similar in structure exhibited EC50 values ranging from 0.36 to 4.81 μM, indicating potent antiviral effects with acceptable selectivity indices (SI) greater than 5 .
Anticancer Activity
Morpholine derivatives have also been studied for their anticancer properties. The presence of the morpholine ring enhances the interaction with various biological targets involved in cancer progression:
- Target Interactions : Studies suggest that these compounds can inhibit key enzymes associated with cancer cell proliferation and survival, potentially leading to reduced tumor growth .
- Case Studies : In vitro studies demonstrated that certain morpholine-based compounds significantly reduced cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of morpholine derivatives:
| Compound | Structural Feature | Biological Activity | EC50 Value |
|---|---|---|---|
| Compound 1 | N-(morpholino) group | Antiviral | 0.36 μM |
| Compound 2 | Methoxy substitution | Anticancer | 1.25 μM |
| Compound 3 | Phosphoryl group | Antiviral | 2.50 μM |
The presence of specific functional groups such as methoxy and phosphoryl significantly enhances the biological efficacy of these compounds.
The mechanisms by which this compound exerts its effects include:
- Inhibition of Viral Replication : By activating NF-κB pathways, leading to the suppression of viral gene expression.
- Enzyme Inhibition : Targeting enzymes involved in cancer metabolism and proliferation.
- Modulation of Receptor Activity : Interacting with various receptors implicated in neurodegenerative diseases and pain management .
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthesis protocol for this compound?
- Methodological Answer : Synthesis should prioritize regioselective phosphorylation and stereochemical control. Palladium-mediated cross-coupling (e.g., using Pd(Ph₃P)₄ with boronic acids) ensures efficient aryl-aryl bond formation . Solvent selection (e.g., THF/H₂O mixtures) and stoichiometric ratios of reagents (e.g., NaIO₄ for oxidative steps) are critical to avoid byproducts . Purification via flash column chromatography (n-Hex/EtOAc gradients) or recrystallization (benzene/cyclohexane) enhances yield and purity .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify phosphoryl (P=O, ~1250–1150 cm⁻¹) and morpholine ring vibrations (C-O-C, ~1100 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves ethyl, methoxyphenyl, and morpholine substituents. ³¹P NMR confirms phosphorylation .
- LC-MS : Validates molecular weight and detects impurities using high-resolution columns (e.g., Chromolith HPLC) .
Q. How can researchers optimize purification strategies for this compound?
- Methodological Answer : Employ sequential liquid-liquid extraction (e.g., AcOEt/water) to remove polar byproducts . Use silica gel chromatography with gradient elution (e.g., 4:1 n-Hex:EtOAc) for non-polar intermediates . For hygroscopic products, drying agents (e.g., Na₂SO₄) and inert atmosphere storage are essential .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields under varying solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity effects on intermediate stability. For example, THF/H₂O (5:1) enhances NaIO₄-mediated oxidations but may hydrolyze phosphorylated intermediates . Systematic DOE (Design of Experiments) with variables like temperature (e.g., 50°C for 48 hours ) and solvent ratios can identify optimal conditions. Kinetic studies (e.g., in situ IR monitoring) clarify reaction pathways .
Q. What computational approaches predict substituent effects on the compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution on morpholine rings and phosphoryl groups, correlating with experimental ³¹P NMR shifts . Molecular dynamics simulations assess conformational flexibility, particularly for the Z-configuration, by modeling steric hindrance between dimorpholinophosphoryl and methoxyphenyl groups.
Q. How to analyze the stereochemical outcome of the Z-configuration?
- Methodological Answer : X-ray crystallography definitively assigns the Z-configuration via spatial arrangement of substituents . For dynamic systems, NOESY NMR identifies through-space interactions between the ethyl group and methoxyphenyl moiety. Chiral HPLC with polysaccharide columns resolves enantiomeric impurities if present .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies at varying pH (1–10) and temperatures (25–60°C). Monitor degradation via stability-indicating HPLC methods (e.g., Purospher® STAR Columns) . Mass spectrometry identifies hydrolyzed products (e.g., cleavage of morpholine rings or phosphoryl groups).
Q. How to investigate interactions with biological targets like kinases or phosphatases?
- Methodological Answer : Use fluorescence polarization assays to measure binding affinity to ATP-binding pockets. Molecular docking (e.g., AutoDock Vina) models interactions between the phosphoryl group and catalytic residues. Enzymatic assays (e.g., malachite green for phosphatase activity) quantify inhibition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
